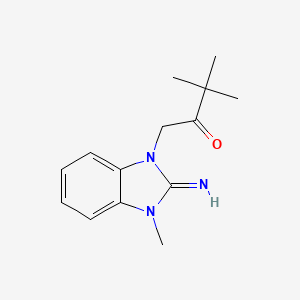

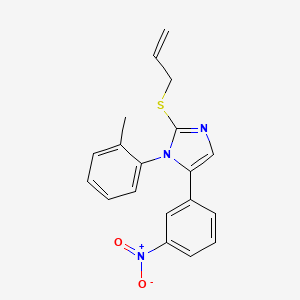

![molecular formula C25H19ClN4O4 B2484199 1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251563-79-7](/img/structure/B2484199.png)

1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzodioxole derivative . It has been synthesized and evaluated for its cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound has shown potent anticancer activity, particularly against the Hep3B cancer cell line .

Synthesis Analysis

The synthesis of this compound is part of a series of benzodioxole compounds that were synthesized for evaluation of their cytotoxic activity . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis

The molecular formula of the compound is C25H19ClN4O4. Unfortunately, the specific molecular structure analysis is not available in the sources I have.科学的研究の応用

Synthesis and Potential Therapeutic Applications

Synthesis of Imidazothiazole Derivatives : Research has led to the synthesis of new carboxamides derived from the imidazothiazole skeleton, displaying potential anti-inflammatory and analgesic activities. These molecules, characterized by FT-IR, 1H-NMR, 13C-NMR, and ESI–MS spectrometry, include chloro-terminated imidazothiazole-based carboxamide and imidazothiazole-based methyl carboxylate derivative (Soyer Can et al., 2021).

Adenosine Deaminase Inhibitors : Structure-based drug design has been applied to develop non-nucleoside adenosine deaminase inhibitors. These novel inhibitors, including 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide, exhibit potent activity and improved oral absorption, indicating therapeutic potential (Terasaka et al., 2004).

Polymer Synthesis : The compound has been used in the synthesis of ordered polymers, particularly poly(amide−acylhydrazide−amide), from nonsymmetric monomers. This synthesis demonstrates the feasibility of forming ordered polymers from three nonsymmetric monomers (Yu, Seino, & Ueda, 1999).

Development of Amide Derivatives : Novel amides of the N-methylpiperazine series have been synthesized, indicating potential applications in pharmaceuticals. These include benzamide reactions with imidazole and derivatives for the synthesis of antileukemic agents (Koroleva et al., 2011).

Exploration in Heterospirocyclic Synthesis : Heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines were synthesized from corresponding heterocyclic 4-carboxamides. These compounds are used as synthons for heterocyclic α-amino acids in the preparation of tripeptides (Strässler, Linden, & Heimgartner, 1997).

Metal-Organic Complexes : The compound has been utilized in the synthesis of octamolybdate-based metal-organic complexes with significant electrocatalytic and photocatalytic properties. These complexes have potential applications in environmental remediation and sensing technologies (Wang, Li, Wang, & Zhang, 2021).

Antimicrobial Agent Development : Synthesis and characterization of new quinazolines as potential antimicrobial agents indicate the compound's role in developing new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Conformational Studies in Aromatic Amides : The compound's properties have been explored in aromatic amides, specifically focusing on trans-cis amide switching. This research could be vital in developing new materials with switchable properties (Takubo et al., 2022).

Antimycobacterial Screening : Synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has led to the discovery of compounds with promising antitubercular activities. These derivatives demonstrate potential in addressing tuberculosis, a significant global health issue (Nayak et al., 2016).

作用機序

The compound has shown to reduce Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells . It also induced arrest in the G2-M phase in value of 8.07% that was very close to the activity of doxorubicin (7.4%) . These results indicate that the compound has a potent and promising antitumor activity .

特性

IUPAC Name |

1-[[4-(1,3-benzodioxole-5-carbonylamino)phenyl]methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O4/c26-18-2-1-3-20(11-18)29-25(32)21-13-30(14-27-21)12-16-4-7-19(8-5-16)28-24(31)17-6-9-22-23(10-17)34-15-33-22/h1-11,13-14H,12,15H2,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTJBWGFEVVGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(N=C4)C(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

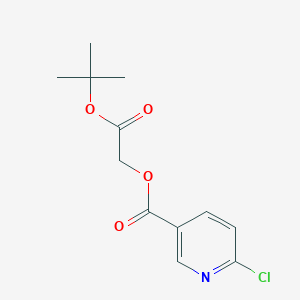

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

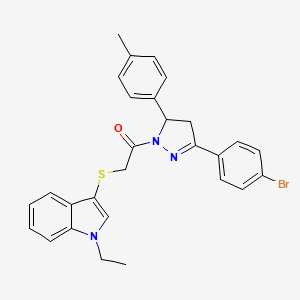

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

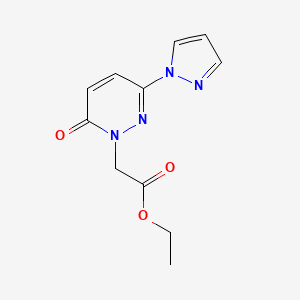

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

![2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2484138.png)